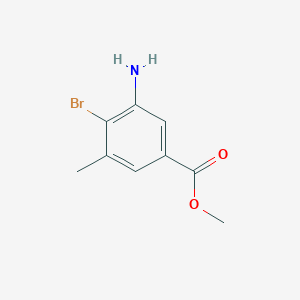

Methyl 3-amino-4-bromo-5-methylbenzoate

Description

Significance of Methyl Benzoate (B1203000) Derivatives in Advanced Synthetic Methodologies

Methyl benzoate and its derivatives are a class of chemical products frequently used as intermediates, solvents, and flavoring agents. mdpi.com They are typically formed through the condensation of a substituted benzoic acid with methanol (B129727) in the presence of an acid catalyst. mdpi.comwikipedia.org The reactivity of methyl benzoate derivatives can be directed at either the aromatic ring or the ester group. wikipedia.org Electrophiles typically attack the ring, while nucleophiles target the carbonyl center of the ester. wikipedia.org This dual reactivity makes them versatile platforms for constructing complex molecules. The presence of various functional groups on the benzene (B151609) ring further diversifies their synthetic potential, allowing for their use in creating resins, polymers, and other advanced materials. researchgate.net

Overview of Aromatic Compounds Bearing Amino, Halogen, and Alkyl Substituents in Chemical Sciences

Aromatic compounds that possess a combination of amino, halogen, and alkyl substituents are particularly valuable in organic synthesis. wikipedia.org The nature and position of these substituents significantly influence the molecule's electronic properties and reactivity. numberanalytics.comacs.org

Amino Group (-NH2): This is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. numberanalytics.comwikipedia.org

Halogen Atom (e.g., -Br): Halogens are deactivating yet ortho-para directing. Their presence provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Alkyl Group (e.g., -CH3): Alkyl groups are weakly activating, electron-donating substituents that also direct electrophilic attack to the ortho and para positions.

The interplay of these groups on a single aromatic ring allows for sequential and site-selective reactions, making such polysubstituted molecules powerful intermediates in the synthesis of complex target structures, including biologically active compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 3-amino-4-bromo-5-methylbenzoate |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3 |

InChI Key |

OJEFZLWIXRIJNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)C(=O)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 3 Amino 4 Bromo 5 Methylbenzoate

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A critical first step in designing a viable synthesis is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For Methyl 3-amino-4-bromo-5-methylbenzoate, two primary retrosynthetic disconnections lead to logical starting materials: derivatization from a pre-existing benzoic acid scaffold or the functionalization of an aromatic nitro-compound.

Derivatization from Substituted Benzoic Acid Scaffolds

One logical approach begins with a benzoic acid derivative that already contains some of the desired substituents. The key is to introduce the remaining functional groups in a sequence that is both efficient and regiochemically controlled.

A plausible precursor is 3-amino-5-methylbenzoic acid . This starting material possesses the desired amino and methyl groups in the correct meta-relationship. The synthesis would then require the selective bromination at the C4 position and subsequent esterification of the carboxylic acid.

Alternatively, one could start from 4-bromo-3-methylbenzoic acid . chemicalbook.combldpharm.comnih.gov In this case, the synthetic challenge lies in the regioselective introduction of the amino group at the C3 position and the final esterification.

The following table outlines these benzoic acid-based precursors and the necessary subsequent transformations.

| Precursor Compound | Required Transformations |

| 3-Amino-5-methylbenzoic acid | 1. Regioselective bromination at C42. Esterification of the carboxylic acid |

| 4-Bromo-3-methylbenzoic acid | 1. Regioselective nitration at C3 followed by reduction2. Esterification of the carboxylic acid |

| 3-Bromo-5-methylbenzoic acid | 1. Regioselective nitration at C4 followed by reduction2. Esterification of the carboxylic acid |

These pathways highlight the importance of controlling the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Approaches Involving Aromatic Nitro-Precursors

Another powerful strategy involves the use of an aromatic nitro-compound as a precursor to the amino group. The nitro group is a strong deactivator and meta-director, which can be exploited to control the regiochemistry of subsequent reactions. The nitro group can then be readily reduced to the desired amino functionality in a later step.

A key precursor in this approach is methyl 4-methyl-3-nitrobenzoate . chemicalbook.com This compound can be synthesized from 4-methyl-3-nitrobenzoic acid. The synthesis would then proceed via bromination, followed by the reduction of the nitro group. The directing effects of the methyl and nitro groups would need to be carefully considered to achieve the desired bromination at the C4 position.

Another potential nitro-precursor is methyl 3-bromo-5-nitrobenzoate . nih.gov In this case, the synthesis would involve the introduction of the methyl group, which is a more challenging transformation on a highly deactivated ring, followed by the reduction of the nitro group.

The table below summarizes the key nitro-precursors and the synthetic steps required.

| Nitro-Precursor | Required Transformations |

| Methyl 4-methyl-3-nitrobenzoate | 1. Regioselective bromination at C42. Reduction of the nitro group |

| Methyl 3-bromo-5-nitrobenzoate | 1. Introduction of a methyl group at C42. Reduction of the nitro group |

| 4-Bromo-3-methyl-5-nitrobenzoic acid | 1. Esterification of the carboxylic acid2. Reduction of the nitro group |

Exploration of Diverse Synthetic Routes and Reaction Pathways

Building on the retrosynthetic analysis, several specific reaction types can be employed to achieve the synthesis of this compound. The choice of route will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Reductive Transformations of Aromatic Nitro Groups to Amino Functionalities

The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods are available for this conversion, offering a range of conditions and selectivities.

One of the most common methods is catalytic hydrogenation . For instance, the reduction of methyl 4-methyl-3-nitrobenzoate can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney Nickel in a solvent like methanol (B129727). chemicalbook.com This method is often clean and high-yielding.

Another widely used method involves the use of metals in acidic media . A classic example is the use of iron powder in the presence of an ammonium (B1175870) chloride solution. chemicalbook.com This method is robust and cost-effective. For example, the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate to methyl 3-amino-5-bromo-2-methylbenzoate has been reported using this system with a high yield. chemicalbook.com

The following table presents a summary of common reduction methods for aromatic nitro groups.

| Reagents | Typical Conditions | Advantages |

| H₂, Raney Ni | Methanol, 50 psi, room temp to moderate heat | High yield, clean reaction |

| Fe, NH₄Cl | Ethanol (B145695)/water, reflux | Cost-effective, robust |

| SnCl₂, HCl | Concentrated HCl, room temp | Effective for a wide range of substrates |

| Na₂S₂O₄ | Water/methanol, reflux | Mild conditions |

Halogenation Strategies for Introducing Bromine into the Aromatic Ring

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

For activated rings, such as those containing amino or methyl groups, a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄ can be effective. The reaction often proceeds at room temperature or with gentle heating.

For less activated or deactivated rings, a more potent brominating system is required. A mixture of bromine and a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) is a common choice. However, controlling the regioselectivity with multiple substituents can be challenging.

An alternative for introducing bromine involves a Sandmeyer-type reaction . This would start from an amino-substituted precursor, which is first diazotized with sodium nitrite (B80452) in the presence of a strong acid (e.g., HBr), followed by treatment with a copper(I) bromide salt. chemicalbook.com This method offers excellent regiochemical control as the position of the bromine is determined by the initial position of the amino group.

The table below outlines various bromination methods.

| Reagent(s) | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Activated rings | Mild conditions, good for selective bromination |

| Br₂, FeBr₃ | Deactivated or moderately activated rings | Strong brominating agent, may require careful control of regioselectivity |

| NaNO₂, HBr then CuBr | Aromatic amines | Excellent regiochemical control via diazotization |

Esterification Techniques for Carboxylic Acid Moieties

The final step in many of the proposed synthetic routes is the esterification of a benzoic acid derivative. Several reliable methods are available for this transformation.

The Fischer-Speier esterification is a classic and straightforward method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product. A variation of this involves using thionyl chloride (SOCl₂) in methanol, which generates HCl in situ as the catalyst. chemicalbook.com

Another common approach is the conversion of the carboxylic acid to an acyl chloride , followed by reaction with the alcohol. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This method is often faster and can be performed at lower temperatures than Fischer esterification.

The following table summarizes these esterification techniques.

| Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl (cat.) | Reflux | Simple, uses inexpensive reagents |

| Thionyl Chloride in Methanol | Methanol, SOCl₂ | Reflux | In situ generation of catalyst, high yield chemicalbook.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂2. Methanol, Pyridine | Room temperature or gentle heating | High reactivity, often proceeds at lower temperatures |

By carefully selecting and combining these synthetic methodologies, a skilled chemist can devise an efficient and effective route to this compound, a valuable building block in organic synthesis.

Optimization of Reaction Parameters and Yield Enhancement

The solvent plays a multifaceted role in a chemical reaction, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the multi-step synthesis of a substituted aromatic amine like this compound, different solvents are optimal for different stages.

For electrophilic aromatic substitution reactions like nitration and bromination , a non-reactive, polar solvent is often required. Concentrated sulfuric acid is frequently used in nitration, not just as a solvent but also as a catalyst to generate the active electrophile, the nitronium ion (NO2+). scirp.orgmasterorganicchemistry.com For bromination, halogenated hydrocarbons such as dichloromethane (B109758) or chlorobenzene (B131634) are common choices, providing a suitable medium for the reaction. google.com

In the crucial reduction of the nitro group , alcohols like methanol or ethanol are widely employed, often mixed with water. thieme-connect.comchemicalbook.comchemicalbook.com These protic solvents are compatible with common reducing agents and can facilitate the transfer of hydrogen to the catalyst surface. For instance, a mixture of ethanol and water is used in conjunction with iron powder and calcium chloride for the reduction of nitroarenes. thieme-connect.com

The final esterification step , if proceeding from the corresponding carboxylic acid, often uses an excess of the alcohol (in this case, methanol) which acts as both a reactant and the solvent, typically in the presence of an acid catalyst like thionyl chloride or sulfuric acid. chemicalbook.comchemicalbook.com

The selection of a solvent system is a balance between reaction efficiency, cost, safety, and environmental impact. The ideal solvent should maximize the yield of the desired product while minimizing side reactions and facilitating easy product isolation. acs.org

Table 1: Influence of Solvent Systems on Key Synthetic Steps

| Synthetic Step | Common Solvents | Influence on Reaction Efficiency |

|---|---|---|

| Nitration | Concentrated Sulfuric Acid | Acts as both solvent and catalyst, promoting the formation of the nitronium ion electrophile required for the reaction. masterorganicchemistry.com |

| Bromination | Dichloromethane, Chlorobenzene | Provides an inert medium that dissolves the aromatic substrate and the brominating agent, allowing for controlled reaction. google.com |

| Nitro Reduction | Methanol, Ethanol, Water Mixtures | Facilitates catalytic transfer hydrogenation and is compatible with reducing agents like iron powder or Raney Nickel. thieme-connect.comchemicalbook.com |

| Esterification | Methanol | Serves as both the reactant and solvent, driving the equilibrium towards product formation in acid-catalyzed esterification. chemicalbook.com |

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. solubilityofthings.com The reduction of an aromatic nitro group to an amine is a pivotal step in the synthesis of the target compound, and the choice of catalyst is critical to avoid unwanted side reactions, particularly the reduction of the bromine substituent (dehalogenation).

Iron Powder: The use of metallic iron powder is a classic, cost-effective, and highly chemoselective method for reducing nitroarenes. longdom.org It operates effectively under acidic or neutral conditions, often with an activator like ammonium chloride or calcium chloride in an ethanol/water solvent system. thieme-connect.com A significant advantage of iron is its high tolerance for other sensitive functional groups, including halides (like bromine) and esters, making it an excellent candidate for this specific synthesis. thieme-connect.comtandfonline.com The reaction often proceeds at moderate temperatures (e.g., 60 °C) with good to excellent yields. thieme-connect.com

Raney Nickel: Raney Nickel is a highly active hydrogenation catalyst widely used for the reduction of nitro groups. rasayanjournal.co.in It is often preferred over palladium-based catalysts when the substrate contains aromatic halogens, as it is less prone to causing dehalogenation. commonorganicchemistry.commdma.ch The reduction can be carried out using hydrogen gas under pressure or through transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate. chemicalbook.commdma.ch The use of formic acid with Raney Nickel allows for rapid and selective reduction at room temperature, tolerating sensitive functionalities like halogens and esters. mdma.ch

Palladium-based Catalysts: While palladium on carbon (Pd/C) is a very common and efficient hydrogenation catalyst, it has a strong tendency to reduce aryl halides. commonorganicchemistry.com This makes it a less ideal choice for the reduction of a bromo-substituted nitroaromatic if the bromine atom needs to be retained. However, palladium catalysts are indispensable in other potential synthetic routes. For example, palladium-catalyzed carbonylation reactions can be used to convert an aryl bromide into a methyl ester by reacting it with carbon monoxide and methanol, offering an alternative pathway to construct the molecule. google.com

Table 2: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Iron (Fe) Powder | Fe, NH₄Cl or CaCl₂, EtOH/H₂O, 60-80 °C | Low cost, high chemoselectivity, tolerates halides and esters well. thieme-connect.comlongdom.org | Requires stoichiometric or excess amounts of metal, leading to iron sludge waste. |

| Raney Nickel | H₂ gas, pressure; or HCOOH, room temp | High activity, good selectivity for nitro group over aryl halides, can be used under mild conditions. commonorganicchemistry.commdma.ch | Pyrophoric nature requires careful handling; can be more expensive than iron. |

| Palladium (Pd) Catalysts | H₂ gas, pressure (for reduction) | Highly efficient for many hydrogenations. commonorganicchemistry.com Essential for alternative routes like carbonylation. google.com | High propensity for dehalogenation (removal of bromine). commonorganicchemistry.com Higher cost. |

Temperature and pressure are critical physical parameters that directly influence the rate and outcome of chemical reactions. In a multi-step synthesis, each step may have a different optimal temperature and pressure regime to maximize yield and minimize byproduct formation.

For electrophilic aromatic substitution reactions, temperature control is crucial for selectivity. In the nitration of an aromatic ring, using excessively high temperatures can lead to the introduction of multiple nitro groups. quora.com Similarly, bromination reactions must be managed thermally; higher temperatures can increase the reaction rate but may also promote undesired side reactions or decomposition. nih.gov Reactions involving N-Bromosuccinimide (NBS) for bromination are often initiated at a specific temperature and may be carried out at the reflux temperature of the chosen solvent, such as acetonitrile (B52724). google.com

In catalytic hydrogenation for the reduction of the nitro group, both temperature and pressure play significant roles. Increasing the hydrogen pressure generally increases the concentration of hydrogen on the catalyst surface, which can accelerate the reaction rate. rasayanjournal.co.in However, excessively harsh conditions (high temperature and pressure) can increase the risk of side reactions like dehalogenation or reduction of the aromatic ring itself. rasayanjournal.co.in For instance, the reduction of a nitro group using Raney Nickel with hydrogen gas might be performed at 50 psi. chemicalbook.com Reductions using iron powder are often carried out at elevated temperatures, such as 60 °C, at atmospheric pressure. thieme-connect.com

Table 3: Effect of Temperature and Pressure on Reaction Selectivity

| Reaction Step | Parameter | Effect on Kinetics and Selectivity |

|---|---|---|

| Nitration | Temperature | Low to moderate temperatures (e.g., < 50-60 °C) are preferred to prevent di- and poly-nitration, enhancing monosubstitution selectivity. quora.com |

| Bromination | Temperature | Moderate temperatures (e.g., 70-100 °C) are often used to ensure a reasonable reaction rate without causing degradation or side reactions. google.com |

| Catalytic Hydrogenation | Pressure | Higher H₂ pressure increases reaction rate but must be optimized to avoid over-reduction or dehalogenation. rasayanjournal.co.in |

| Catalytic Hydrogenation | Temperature | Moderate temperatures are typically sufficient. High temperatures can lead to loss of selectivity and byproduct formation. rasayanjournal.co.in |

Application of Green Chemistry Principles in Sustainable Synthesis Design

Green chemistry provides a framework for designing chemical processes that are more environmentally benign, economically viable, and safer. vapourtec.com The application of its twelve principles can significantly improve the sustainability profile of the synthesis for this compound. acs.orgnumberanalytics.com

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. This is achieved by optimizing reactions for high yields and selectivity, thus reducing the formation of byproducts that require disposal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reduction of a nitro group using catalytic hydrogenation (with H₂) has a perfect atom economy, as the only byproduct is water. In contrast, reductions using stoichiometric metals like iron generate significant metal oxide waste. longdom.orgacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often allowing for milder reaction conditions. solubilityofthings.com The use of Raney Nickel or a recyclable iron catalyst for the nitro reduction step aligns perfectly with this principle. longdom.orgmdma.ch

Designing Safer Chemicals and Processes: This involves selecting less hazardous materials and reaction conditions. For example, replacing highly toxic reagents or solvents with safer alternatives. Choosing iron powder over more toxic heavy metals like tin for nitro reduction is an example. tandfonline.comacs.org

Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a process. Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ where feasible. acs.org An iron-powder reduction performed in an ethanol/water mixture is preferable to a reaction run in dichloromethane. thieme-connect.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Developing catalysts that are highly active under mild conditions is a key strategy. vapourtec.com The reduction of nitro compounds using Raney Nickel and formic acid at room temperature is an excellent example of this principle in action. mdma.ch

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org A synthetic strategy that avoids protecting the amine or acid functionalities by carefully choosing chemoselective reagents is considered greener.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also sustainable and environmentally responsible.

Chemical Reactivity and Directed Derivatization of Methyl 3 Amino 4 Bromo 5 Methylbenzoate

Reactivity Profiling of the Aromatic Amino Group

The amino group on the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation Reactions for Amide Formation

The aromatic amino group of Methyl 3-amino-4-bromo-5-methylbenzoate readily undergoes acylation with various acylating agents to form the corresponding amides. This transformation is fundamental in protecting the amino group or in the synthesis of more complex molecules. Typical acylating agents include acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents).

For instance, the reaction of a structurally similar compound, methyl 2-amino-5-bromobenzoate, with methanesulfonyl chloride in dichloromethane (B109758) results in the formation of the corresponding sulfonamide, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.gov This highlights the nucleophilic character of the amino group, enabling it to react with electrophilic acylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Acylating Agent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine (B92270), Et3N) |

| Acid Anhydride ((RCO)2O) | Amide | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

Diazotization and Subsequent Nucleophilic or Radical Transformations

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. The process begins with diazotization, typically involving the reaction of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). researchgate.net

The resulting diazonium salt can then undergo various transformations:

Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) introduces a chloro, bromo, or cyano group, respectively. researchgate.net

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper(I) salt.

Hydrolysis: Heating the diazonium salt in an aqueous solution yields the corresponding phenol.

These reactions allow for the replacement of the amino group with a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule. researchgate.net

Controlled Oxidation Pathways

The oxidation of the amino group in substituted anilines can lead to various products, such as nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. While specific studies on the controlled oxidation of this compound are not extensively documented, general principles of aniline (B41778) oxidation can be applied. For instance, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can transform amino groups. However, the presence of other oxidizable groups, such as the methyl group on the ring, requires careful selection of reaction conditions to achieve selectivity.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging, it can be achieved under specific conditions, such as the use of strong nucleophiles and high temperatures. The bromine atom on the ring can potentially be replaced by nucleophiles like amines or thiols. The regioselectivity of such substitutions can be influenced by the electronic effects of the other substituents on the ring. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. researchgate.net For example, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with various arylboronic acids using a palladium catalyst. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. This reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov It provides a direct method for the alkenylation of the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.net It is typically co-catalyzed by palladium and copper complexes and requires a base. nih.govrsc.orgchemrxiv.org This reaction is highly valuable for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov It is a versatile method for the synthesis of a wide range of substituted anilines and is compatible with various amine coupling partners, including primary and secondary amines.

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃) |

| Heck | Alkene | C-C (sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) |

Reactions of the Methyl Ester Functional Group

The methyl ester group (-COOCH₃) is a key reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions. These transformations are fundamental for converting the ester into other important carboxylic acid derivatives.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-amino-4-bromo-5-methylbenzoic acid, is a standard ester transformation. This reaction can be effectively carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This process is reversible and typically requires heating to proceed to completion.

Base-Catalyzed Hydrolysis (Saponification) : A more common and often irreversible method is saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. Studies on various methyl benzoates have shown that this method is effective even for sterically hindered esters, particularly at elevated temperatures. rsc.org

| Reaction | Reagents/Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 3-amino-4-bromo-5-methylbenzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ (acid workup) | 3-amino-4-bromo-5-methylbenzoic acid |

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol (R-OH), resulting in a new ester. ucla.edu This reaction is also typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : Similar to hydrolysis, an acid catalyst protonates the carbonyl oxygen, activating the ester for nucleophilic attack by an alcohol molecule. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. ucla.eduyoutube.com

Base-Catalyzed Transesterification : A strong base, such as the alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol), can be used as a catalyst. The alkoxide is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to the substitution of the methoxy (B1213986) group.

| Reactant Alcohol | Catalyst | Product |

| Ethanol (B145695) (CH₃CH₂OH) | H⁺ or CH₃CH₂O⁻ | Ethyl 3-amino-4-bromo-5-methylbenzoate |

| Propanol (CH₃CH₂CH₂OH) | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 3-amino-4-bromo-5-methylbenzoate |

| Benzyl Alcohol (C₆H₅CH₂OH) | H⁺ or C₆H₅CH₂O⁻ | Benzyl 3-amino-4-bromo-5-methylbenzoate |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in reactions involving this compound is primarily dictated by the directing effects of the substituents on the aromatic ring, which will be discussed in detail in section 3.5. For reactions not involving the aromatic ring, such as modifications of the amino or ester group, regioselectivity is inherent to the functional group itself.

Stereoselectivity is not a factor in the reactions of the achiral this compound molecule itself. Transformations will yield achiral products unless a chiral reagent, catalyst, or auxiliary is introduced, which would create a diastereomeric transition state, potentially leading to a stereoselective outcome.

Understanding the Influence of Substituents on Aromatic Ring Reactivity

The electronic influence of a substituent is a combination of its inductive and resonance effects. libretexts.org

Amino (-NH₂) : This is a strongly activating group for electrophilic aromatic substitution (EAS). Its nitrogen atom has a lone pair of electrons that it can donate into the ring through resonance (+R effect), which strongly outweighs its electron-withdrawing inductive effect (-I effect). This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, and stabilizes the carbocation intermediate formed during substitution. libretexts.orgmsu.edu

Bromo (-Br) : Halogens are a unique class of substituents. The bromo group is deactivating towards EAS due to its strong electron-withdrawing inductive effect (-I effect). However, it is an ortho, para-director because its lone pairs can be donated to the ring via a resonance effect (+R effect), which helps to stabilize the arenium ion intermediates for ortho and para attack. libretexts.org

Methyl (-CH₃) : This is a weakly activating group that enhances ring reactivity through an electron-donating inductive effect (+I effect) and hyperconjugation. It is an ortho, para-director. youtube.com

Methyl Ester (-COOCH₃) : This group is deactivating and a meta-director. Both its inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it less nucleophilic.

For electrophilic aromatic substitution (EAS) , the powerful activating and directing effect of the amino group is dominant. It strongly directs incoming electrophiles to its ortho (C-2) and para (C-6) positions. The methyl group also directs ortho/para. The cumulative effect makes the C-2 and C-6 positions the most nucleophilic and therefore the most likely sites for electrophilic attack.

For nucleophilic aromatic substitution (NAS) , the ring is generally not well-activated, as this type of reaction is facilitated by the presence of strong electron-withdrawing groups. numberanalytics.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Weakly Activating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

While electronic effects determine the intrinsic reactivity of different positions on the ring, steric effects often control the final regiochemical outcome by physically blocking the approach of a reagent. numberanalytics.com

In this compound, the potential sites for electrophilic attack are C-2 and C-6.

Position C-2 : This position is ortho to the directing amino group but is flanked by the methyl ester and the bromo group. The approach of an electrophile to this site would be significantly impeded by the steric bulk of these adjacent groups.

Position C-6 : This position is para to the directing amino group and is flanked by the methyl group. While there is some steric hindrance from the adjacent methyl group, it is generally considered less crowded than the C-2 position.

Therefore, due to the combination of powerful electronic direction from the amino group and the significant steric hindrance around the C-2 position, electrophilic aromatic substitution is most likely to occur selectively at the C-6 position .

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Methyl 3-amino-4-bromo-5-methylbenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, the methyl ester protons, and the methyl group protons attached to the benzene (B151609) ring.

The two aromatic protons appear as distinct singlets, a result of their meta-relationship on the benzene ring which typically results in minimal to no observable coupling. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-donating amino group and the electron-withdrawing bromo and methoxycarbonyl groups. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The methyl ester (COOCH₃) and the aromatic methyl (CH₃) groups each present as sharp singlets, integrating to three protons each.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data acquired in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | s | 1H | Ar-H |

| 6.85 | s | 1H | Ar-H |

| 4.49 | br s | 2H | NH₂ |

| 3.86 | s | 3H | OCH₃ |

| 2.19 | s | 3H | Ar-CH₃ |

s = singlet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum will show signals for the six aromatic carbons, with their shifts influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) will be shifted to a higher field (lower ppm value) compared to the other halogenated carbons, while the carbons bonded to the amino group (C-NH₂) and the methyl group (C-CH₃) will also have characteristic shifts. The carbonyl carbon of the ester group (C=O) appears at a significantly downfield position, which is typical for carbonyl carbons. The methyl carbons of the ester and the aromatic methyl group will appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data acquired in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 144.9 | Ar-C |

| 131.7 | Ar-C |

| 129.5 | Ar-C |

| 116.8 | Ar-C |

| 110.1 | Ar-C |

| 108.6 | Ar-C |

| 52.2 | OCH₃ |

| 17.8 | Ar-CH₃ |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are instrumental in confirming the complete structural assignment by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify scalar-coupled protons. In the case of this compound, the aromatic protons are not expected to show strong COSY correlations due to their meta-positioning, which results in a very small (often unresolvable) coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated aromatic carbons by correlating the ¹H signals at 7.33 ppm and 6.85 ppm to their corresponding ¹³C signals in the aromatic region. Similarly, it would link the methyl proton signals (3.86 ppm and 2.19 ppm) to their respective carbon signals (52.2 ppm and 17.8 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. For this molecule, HMBC is crucial for piecing together the substitution pattern. For instance, correlations would be expected between the methyl ester protons (OCH₃) and the carbonyl carbon (C=O), as well as the aromatic carbon to which the ester group is attached. Correlations between the aromatic methyl protons (Ar-CH₃) and the adjacent aromatic carbons would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY can provide definitive proof of the substitution pattern. For example, a NOESY correlation would be expected between the amine protons (NH₂) and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two major peaks of similar intensity separated by 2 Da, which is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₁₀BrNO₂), the calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrNO₂]⁺ | 243.9973 |

| [C₉H₁₁⁸¹BrNO₂]⁺ | 245.9952 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the chemical bonds. For this compound, the IR spectrum provides critical information about its key structural features.

The primary amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of a strong absorption band in this area would be a key indicator of the amino functionality. Furthermore, the carbonyl group (C=O) of the methyl ester will produce a strong, sharp absorption band in the range of 1700-1750 cm⁻¹. The precise position of this peak can be influenced by conjugation with the aromatic ring.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The C-N stretching of the aromatic amine is expected to appear in the 1250-1360 cm⁻¹ region, while the C-O stretching of the ester group will likely be observed between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is typically found at lower frequencies, generally in the 500-600 cm⁻¹ range.

A detailed analysis of the vibrational frequencies, when compared with theoretical calculations and data from similar known structures, allows for a comprehensive understanding of the molecule's vibrational landscape.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Ester (C=O) | C=O Stretch | 1700 - 1750 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. However, should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide invaluable information. It would confirm the substitution pattern on the benzene ring, the conformation of the methyl ester group relative to the ring, and the planarity of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are indispensable for assessing the purity of a synthesized compound, separating it from impurities, and performing quantitative analysis. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. For purity assessment, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 or C8 silica-based stationary phase would be used. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the amino group is protonated and to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any potential impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic compound exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration.

Table 2: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS analysis could be feasible, potentially after derivatization of the polar amino group to a less polar, more volatile derivative (e.g., by acylation).

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a non-polar SE-54 or a mid-polar DB-5). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

The mass spectrum provides a molecular fingerprint, showing the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. For this compound, the presence of bromine would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed in the molecular ion and any bromine-containing fragment ions. This isotopic signature provides a high degree of confidence in the identification of brominated compounds. Specialized techniques like negative chemical ionization (NCI) can be particularly sensitive for detecting halogenated compounds by monitoring for the bromide anion.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction in real-time. operachem.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. operachem.com The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often used. The polarity of the mobile phase is adjusted to achieve good separation between the spots corresponding to the reactants and the product.

Due to the presence of the aromatic ring, the spots can often be visualized under UV light (at 254 nm). operachem.com Alternatively, various chemical stains can be used. For instance, a potassium permanganate (B83412) stain can visualize most organic compounds, while a ninhydrin (B49086) solution can be used to specifically detect the amino group of the product, which would appear as a colored spot. reachdevices.comiitg.ac.in By comparing the intensity of the product spot to the reactant spots over time, a chemist can determine when the reaction is complete.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and intrinsic properties of a molecule. For Methyl 3-amino-4-bromo-5-methylbenzoate, these calculations can elucidate its stability, reactivity, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. espublisher.com By applying DFT, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), the optimized molecular geometry of this compound can be predicted. nih.gov These calculations determine the most stable arrangement of atoms by minimizing the total energy of the molecule. The results provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, calculations would predict the geometry of the benzene (B151609) ring, slightly distorted from perfect planarity due to the steric and electronic effects of its diverse substituents: the amino (-NH2), bromo (-Br), methyl (-CH3), and methyl ester (-COOCH3) groups. The total energy calculated for this optimized geometry is a key indicator of the molecule's thermodynamic stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

Note: These are representative values based on DFT calculations of similar substituted benzene derivatives. Actual values would be determined by specific DFT calculations for this molecule.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N-H Bond Angle | ~112° |

| C-C-Br Bond Angle | ~120° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that helps determine molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating amino group. The LUMO, conversely, is likely centered on the electron-withdrawing methyl ester group and the aromatic ring. nih.gov This distribution indicates that the molecule would likely act as an electron donor in reactions involving the amino group and the ring, and as an electron acceptor at the ester group. The analysis of these orbitals provides insight into how the molecule will interact with other chemical species. scispace.com

Table 2: Predicted Frontier Orbital Energies

Note: Values are hypothetical, based on typical results for similar aromatic compounds from DFT calculations, and are used for illustrative purposes.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. For a molecule with multiple rotatable bonds, such as the C-N bond of the amino group and the C-C and C-O bonds of the methyl ester group in this compound, this analysis is particularly important. nih.gov

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy, stable conformers as minima on the surface and the transition states between them as saddle points. The bulky bromine atom and the adjacent methyl group likely introduce significant steric hindrance, which will heavily influence the preferred orientation of the amino and methyl ester groups, favoring conformations that minimize steric clash. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation. For this compound, key spectroscopic parameters can be calculated.

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These predicted spectra can help in assigning the peaks observed in experimental FTIR and FT-Raman spectra to specific molecular motions, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Br stretching.

NMR Spectra: It is also possible to compute the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for interpreting experimental NMR data and confirming the chemical environment of each atom in the molecule.

Mechanistic Studies of Chemical Reactions through Transition State Modeling

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the transition states, it is possible to understand the reaction pathways, activation energies, and kinetics. scirp.org For a precursor to this compound, such as Methyl 3-amino-5-methylbenzoate, the mechanism of electrophilic bromination can be studied.

The reaction would proceed via an arenium ion intermediate, which is a high-energy carbocation. libretexts.orgopenstax.org DFT calculations can model the geometry and energy of the reactants, the transition state leading to the arenium ion, the intermediate itself, and the final product. scirp.orgfrontiersin.org The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.net Such studies would confirm that the electron-donating amino and methyl groups direct the incoming electrophile (bromine) to the C4 position.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. nih.gov An MD simulation of this compound, either in a pure state or in a solvent, could provide insights into its bulk properties.

These simulations can reveal how molecules interact with each other through intermolecular forces such as hydrogen bonds (involving the -NH2 group), dipole-dipole interactions (due to the polar ester and C-Br bonds), and van der Waals forces. researchgate.net This information is crucial for understanding physical properties like solubility, melting point, and how the molecule might interact with larger systems, such as proteins or material surfaces. nih.gov

Synthetic Applications of Methyl 3 Amino 4 Bromo 5 Methylbenzoate As a Chemical Building Block

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structure of Methyl 3-amino-4-bromo-5-methylbenzoate, and its isomers like Methyl 3-amino-4-bromobenzoate and Methyl 4-amino-3-bromobenzoate, makes it a highly useful intermediate in multi-step organic synthesis. bldpharm.comnih.gov The presence of three distinct functional groups—an amine, a halogen, and an ester—provides multiple reaction handles for chemists to exploit.

The bromo substituent is particularly valuable for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks, particularly biaryl structures which are common in pharmaceuticals and functional materials. For instance, related bromo-aromatic esters are used in Suzuki coupling reactions to produce biaryls.

The amino group serves as a versatile functional handle. It can act as a nucleophile, be acylated to form amides, or be converted into a diazonium salt. Diazonium salts are exceptionally useful intermediates, capable of undergoing a variety of transformations including Sandmeyer reactions to introduce a range of other substituents (e.g., -Cl, -CN, -OH). Furthermore, the amino group directs electrophilic aromatic substitution to the ortho and para positions, influencing the regioselectivity of further functionalization.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. This functionality is often used to improve solubility or to serve as a reactive site for linking the molecule to other fragments. The interplay of these three groups allows for the strategic and sequential introduction of molecular complexity.

Table 1: Examples of Related Substituted Benzoates as Synthetic Intermediates

| Intermediate Compound | Application/Reaction Type | Reference |

| Methyl 3-amino-4-methylbenzoate | Used as a biochemical reagent and starting material in multi-step synthesis. medchemexpress.comchemicalbook.com | |

| 2-Amino-3-bromo-5-methylbenzoic acid | Suitable for solution-phase peptide synthesis. sigmaaldrich.com | |

| 3-Bromo-9-nitrobenzanthrone | Undergoes nucleophilic aromatic substitution of the bromine atom. nih.gov |

Precursor for the Development of Advanced Materials (e.g., Monomers for Polymer Synthesis, Components for Optoelectronic Devices)

Aromatic compounds containing both electron-donating (like an amino group) and electron-withdrawing functionalities are key components in the design of advanced materials, particularly for optoelectronics. The structure of this compound suggests its potential as a precursor for such materials. The intramolecular charge transfer (ICT) characteristics that can arise from this substitution pattern are desirable for creating organic light-emitting diodes (OLEDs) and components for organic photovoltaics (OPVs). Research has shown that related bromo-substituted heterocyclic systems are attractive building blocks for OPV components. mdpi.com Similarly, other substituted amino-benzanthrone derivatives have been synthesized and shown to possess interesting optical and luminescent properties, which are crucial for fluorophores and dyes. nih.gov

In the realm of polymer science, bifunctional and polyfunctional monomers are essential for creating polymers through step-growth or condensation polymerization. resolvemass.ca this compound possesses the necessary reactive sites to act as a monomer. For example, the amino and ester groups could potentially participate in the formation of polyamides or polyesters. The bromo-substituent could be used to create functional polymers through post-polymerization modification, for example by using cross-coupling reactions to attach specific side chains. While the direct use of this specific compound in polymerization may not be widely documented, the synthesis of functional polymers from amino acid-containing monomers demonstrates the principle of using such reactive groups. nih.gov The development of bio-based monomers is a growing field, and understanding the polymerization of functionalized molecules is key to innovation in sustainable materials. nih.govresearchgate.net

Utility in the Preparation of Chemical Reagents and Analytical Standards

This compound and its isomers are classified as organic building blocks or fine chemicals, making them fundamental reagents for chemical synthesis and research. bldpharm.com They are made commercially available by various chemical suppliers, indicating their utility and demand within the scientific community. These compounds serve as starting materials for the synthesis of more complex molecules in research and development laboratories.

The availability of these compounds with specified purity levels, such as 97%, allows for their use in applications where stoichiometry and impurity profiles are important. sigmaaldrich.com For analytical purposes, such well-characterized compounds can be used to synthesize reference standards for chromatography, spectroscopy, or other analytical techniques. A reference standard is a highly purified and well-characterized material used to calibrate analytical instruments and to quantify the amount of a substance in an unknown sample. Given its stable, solid form and defined molecular weight, this compound is a suitable candidate for the development of such standards for related compounds.

Table 2: Commercial Availability and Purity of Related Isomers

| Compound Name | Supplier Example | Purity | CAS Number | Reference |

| Methyl 4-amino-3-bromobenzoate | Sigma-Aldrich | 97% | 106896-49-5 | sigmaaldrich.com |

| Methyl 3-amino-4-bromobenzoate | BLD Pharm | - | 46064-79-3 | bldpharm.com |

| Methyl 4-amino-3-bromo-5-methylbenzoate | SynQuest Labs | - | 900019-52-5 | synquestlabs.com |

| 2-Amino-3-bromo-5-methylbenzoic acid | Sigma-Aldrich | 97% | 13091-43-5 | sigmaaldrich.com |

Application in Combinatorial Chemistry for Generating Molecular Diversity (for non-biological screening)

Combinatorial chemistry is a powerful strategy used to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. The trifunctional nature of this compound makes it an ideal scaffold for this purpose. The distinct reactivity of the amino, bromo, and ester groups allows for a systematic and parallel synthesis approach.

A typical combinatorial strategy using this scaffold might involve three stages:

Amine Modification: The amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to generate a library of amides or sulfonamides.

Bromo Group Coupling: The bromo substituent on each of these new amides can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a variety of boronic acids or amines, introducing another point of diversity.

Ester Manipulation: Finally, the methyl ester can be either hydrolyzed to a carboxylic acid or reacted with a range of amines to form a third set of diverse amides.

By combining a small number of reactants at each stage, a very large library of unique compounds can be generated from the single starting scaffold. These libraries are invaluable for high-throughput screening campaigns to discover new molecules with interesting chemical or physical properties, outside of a biological context, such as novel catalysts, dyes, or materials.

Design and Synthesis of Novel Aromatic and Heterocyclic Ring Systems

The construction of novel heterocyclic ring systems is a cornerstone of medicinal chemistry and materials science. This compound is an excellent starting material for building such complex structures. The adjacent amino and bromo groups are particularly suited for forming fused ring systems.

For example, the amino group can be acylated and then cyclized onto the position bearing the bromine atom through intramolecular reactions, such as the Larock indole (B1671886) synthesis or other palladium-catalyzed cyclizations, to form nitrogen-containing heterocycles. Alternatively, the amino group can be transformed into other functionalities that can then react with the bromo-substituent's position.

Research has shown that related precursors are used to create a variety of complex ring systems. For example, aromatic-heterocyclic biphenyls have been designed and synthesized as part of research into novel chemical entities. nih.gov In other work, bromo-substituted precursors are used to create novel heterocyclic ring systems through cyclocondensation reactions. researchgate.net The synthesis of substituted benzanthrones has also been achieved via the nucleophilic substitution of a bromine atom, demonstrating how the halogen serves as a key reactive site for building larger, polycyclic aromatic systems. nih.gov These examples underscore the potential of the this compound scaffold in the design and synthesis of new and diverse heterocyclic and aromatic structures.

Future Research Trajectories and Emerging Innovations

Exploration of Unconventional Synthetic Strategies and Domino Reactions

The synthesis of polysubstituted benzenes like Methyl 3-amino-4-bromo-5-methylbenzoate traditionally relies on sequential electrophilic aromatic substitution and functional group interconversion. abovchem.com Future research is poised to move beyond these classical methods towards more efficient and atom-economical approaches.

Unconventional strategies may involve novel C-H activation techniques to directly install the bromo or amino functionalities onto a pre-existing methyl 3-amino-5-methylbenzoate or related precursors, thus avoiding harsh reaction conditions and improving regioselectivity.

Investigation of Catalytic and Stereoselective Transformations

The functional groups present in this compound offer multiple handles for further chemical modification through catalytic methods. The bromine atom is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future research will likely focus on developing highly selective catalytic systems to introduce new carbon-carbon and carbon-heteroatom bonds at this position, thereby creating a library of novel derivatives.

A key challenge and area of future investigation will be the development of stereoselective transformations. sigmaaldrich.comsigmaaldrich.comnih.gov While the parent molecule is achiral, derivatization could introduce chiral centers. For instance, catalytic asymmetric reduction of a ketone introduced via a cross-coupling reaction could lead to enantiomerically enriched products. The development of catalysts that can distinguish between the different reactive sites on the molecule and control stereochemistry will be a significant focus. Research into the use of easily accessible and purchasable organofluorine compounds in catalytic stereoselective transformations could also open new avenues for creating structurally diverse molecules. sigmaaldrich.comsigmaaldrich.comnih.gov

Development of Flow Chemistry Protocols for Efficient Production

The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry. rsc.org This technology offers advantages in terms of safety, scalability, and process control over traditional batch manufacturing. The synthesis of this compound is a prime candidate for adaptation to a continuous-flow process.

Future research will aim to design and optimize a telescoped flow synthesis where multiple reaction steps are integrated into a single, continuous operation without the isolation of intermediates. mdpi.com This could involve, for example, the nitration of a precursor, followed by reduction to the amine, and subsequent bromination in a continuous stream. Such a process would not only be more efficient but also inherently safer, especially when handling potentially hazardous reagents or intermediates. rsc.org The optimization of reaction parameters such as temperature, pressure, and residence time in real-time is a key advantage of flow chemistry, potentially leading to higher yields and purities. researchgate.net

Expanding Synthetic Applications in Diverse Non-Clinical Chemical Sciences

While intermediates with similar substitution patterns have found use in medicinal chemistry, such as in the synthesis of Telmisartan mdpi.com, the application of this compound itself in other chemical sciences remains largely unexplored. Future research will likely investigate its potential as a building block in materials science and polymer chemistry.

The presence of the amino and bromo groups allows for its incorporation into polymer backbones through polycondensation or cross-coupling polymerization reactions. The resulting polymers could exhibit interesting properties, such as thermal stability, flame retardancy (due to the bromine content), or specific optical and electronic characteristics. For instance, polysubstituted thiophenes and benzothiophenes, which can be synthesized from related precursors, have shown potential in liquid crystalline and photochromic materials. The unique substitution pattern of this compound could be leveraged to create novel functional materials with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field with the potential to revolutionize synthetic chemistry. semanticscholar.orgresearchgate.net Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal conditions, and even propose novel synthetic routes. clearsynth.comnih.gov

For a molecule like this compound, where multiple reaction pathways are possible, ML models could be invaluable. Future research will focus on developing predictive models for the regioselectivity of further substitutions on the aromatic ring. For example, an ML model could predict the most likely site of an electrophilic aromatic substitution with high accuracy, guiding synthetic efforts and reducing the need for trial-and-error experimentation. researchgate.net Furthermore, AI can be integrated with automated synthesis platforms to create self-optimizing systems that can rapidly identify the best conditions for a given transformation, accelerating the discovery of new derivatives and their applications. clearsynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.